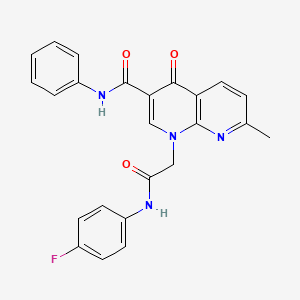

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c1-15-7-12-19-22(31)20(24(32)28-17-5-3-2-4-6-17)13-29(23(19)26-15)14-21(30)27-18-10-8-16(25)9-11-18/h2-13H,14H2,1H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULDWWPYLORMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure–activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O₃ |

| Molecular Weight | 354.3 g/mol |

| CAS Number | 1251543-98-2 |

Antiparasitic Activity

Research indicates that naphthyridine derivatives exhibit promising antiparasitic properties. A study highlighted the structure–activity relationship (SAR) of various naphthyridine compounds, revealing that modifications at specific positions significantly influence their biological efficacy against Leishmania species. The presence of the naphthyridine core was crucial for maintaining activity, with certain substitutions enhancing potency while minimizing metabolic degradation .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar naphthyridine frameworks have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance, derivatives have demonstrated the ability to reduce tumor necrosis factor (TNF) and interleukin levels in cellular models .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that certain derivatives of naphthyridines may possess selective cytotoxic effects against tumor cells while sparing normal cells. This selectivity is attributed to their interaction with cell cycle-related proteins, suggesting a potential role in cancer therapy . The compound's ability to induce apoptosis in cancer cell lines remains an area for further investigation.

Structure–Activity Relationship (SAR)

The SAR studies reveal that specific functional groups are critical for biological activity:

- Naphthyridine Core : Essential for maintaining antiparasitic and anticancer activities.

- Substituents : The introduction of fluorine atoms has been associated with improved potency and selectivity.

- Amide Linkage : Enhances metabolic stability and bioavailability.

Table 1 summarizes key findings from SAR studies:

| Compound Variant | Key Modifications | Biological Activity |

|---|---|---|

| Compound A | Hydroxyl group at position 8 | High antiparasitic activity |

| Compound B | Methyl substitution at position 7 | Moderate cytotoxicity |

| Compound C | Fluorine substitution | Enhanced anti-inflammatory effects |

Case Study 1: Antileishmanial Activity

In a study assessing the antileishmanial efficacy of various naphthyridine derivatives, a compound closely related to our target showed significant activity against Leishmania donovani amastigotes in vitro. The study reported a pEC₅₀ value indicative of potent activity, suggesting that modifications to the naphthyridine scaffold could yield even more effective agents .

Case Study 2: In Vivo Toxicity Assessment

Another investigation focused on the toxicity profile of related compounds in mouse models. While some derivatives exhibited promising therapeutic indices, others displayed hepatotoxicity at higher doses. Understanding the metabolic pathways and potential side effects is crucial for developing safer analogs .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Antiparasitic Activity

Research indicates that derivatives of naphthyridine, including this compound, show promising antiparasitic properties. A study highlighted that modifications at specific positions on the naphthyridine core significantly influence their efficacy against Leishmania species. The presence of the naphthyridine core is crucial for maintaining activity, with certain substitutions enhancing potency while minimizing metabolic degradation.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory activity. Similar naphthyridine derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance, derivatives have demonstrated the ability to reduce tumor necrosis factor (TNF) and interleukin levels in cellular models.

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that certain derivatives of naphthyridines may possess selective cytotoxic effects against tumor cells while sparing normal cells. This selectivity is attributed to their interaction with cell cycle-related proteins, suggesting a potential role in cancer therapy. The ability of this compound to induce apoptosis in cancer cell lines remains an area for further investigation.

Structure–Activity Relationship (SAR)

SAR studies reveal that specific functional groups are critical for biological activity:

| Compound Variant | Key Modifications | Biological Activity |

|---|---|---|

| Compound A | Hydroxyl group at position 8 | High antiparasitic activity |

| Compound B | Methyl substitution at position 7 | Moderate cytotoxicity |

| Compound C | Fluorine substitution | Enhanced anti-inflammatory effects |

Study 1: Antitumor Efficacy

A study evaluated a series of naphthyridine derivatives against human tumor cell lines. The findings indicated that specific structural modifications could enhance cytotoxicity. For example, introducing a thiazolyl group at the N-1 position significantly increased antitumor activity.

Study 2: Antibiotic Potentiation

In another investigation, a derivative similar to this compound was tested alongside fluoroquinolone antibiotics. Results showed a statistically significant increase in antibacterial activity against resistant strains when combined with these antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Key Observations :

- Halogen Effects : Chlorine substituents (e.g., 5a4, 5a2) are associated with higher melting points (193–195°C) due to increased molecular symmetry and intermolecular halogen bonding. Fluorine in the target compound may reduce melting points slightly but improve solubility and bioavailability .

- Spectral Trends: All analogues show characteristic C=O stretches (IR: 1650–1690 cm⁻¹) and aromatic proton signals (δ 7–9 ppm in ¹H NMR). The target compound’s 4-fluorophenylamino group may introduce distinct NH/amide proton shifts (e.g., δ 9–10 ppm) .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including cyclization of the naphthyridine core and functionalization of the carboxamide group. Key challenges include controlling regioselectivity during the formation of the 1,8-naphthyridine ring and ensuring the stability of the 4-oxo-1,4-dihydro moiety under acidic/basic conditions. Optimizing reaction solvents (e.g., DMF or DMSO) and catalysts (e.g., POCl₃ for cyclization) is critical, as seen in analogous naphthyridine syntheses . Purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. How can the molecular structure of this compound be rigorously characterized to confirm regiochemistry and functional group integrity?

- Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl at position 7, fluorophenylamino group). For example, aromatic proton splitting patterns in DMSO-d₆ (δ 7.2–8.7 ppm) and carboxamide NH signals (δ ~9.2 ppm) are diagnostic .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for oxo groups; amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z ~440–450 for analogous compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets common to naphthyridines) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Ensure solubility in DMSO (<1% v/v) and use positive controls (e.g., doxorubicin for cytotoxicity). Biological activity may correlate with substituent electronic effects (fluorophenyl enhances lipophilicity and target binding) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific target (e.g., kinase X)?

- Answer :

- Core Modifications : Compare activity of 1,8-naphthyridine vs. quinoline analogs.

- Substituent Variations : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects.

- Table : Example SAR Data for Analogous Compounds

| Substituent (R) | IC₅₀ (Kinase X, nM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12 ± 1.5 | 2.8 |

| 4-Methoxyphenyl | 45 ± 3.2 | 2.1 |

| 3-Nitrophenyl | 8 ± 0.9 | 3.5 |

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase active sites .

Q. What experimental and computational strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Answer :

- Replicate Assays : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Molecular Dynamics Simulations : Model compound-target interactions under physiological conditions to identify conformational selectivity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers with Grubbs’ test (α=0.05) .

Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising target affinity?

- Answer :

- Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability, as seen in related naphthyridines .

- Cosolvent Formulations : Use PEG-400 or cyclodextrins to improve aqueous solubility.

- In Silico ADMET Prediction : Tools like SwissADME can optimize logP (target 2–3) and polar surface area (<140 Ų) .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Answer :

- HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products (e.g., hydrolysis of the amide bond).

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How can flow chemistry enhance the scalability and safety of its synthesis?

- Answer : Implement continuous-flow reactors for exothermic steps (e.g., POCl₃-mediated cyclization). Benefits include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.